molecular formula C22H22FN3O3S2 B11240461 N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11240461
M. Wt: 459.6 g/mol
InChI Key: LPMMYCKTVGGNLW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a quinoline ring, and a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Ring: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced via sulfonylation reactions using reagents such as pyrrolidine and sulfonyl chlorides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)acetamide: Lacks the quinoline and pyrrolidine sulfonyl groups.

    2-(Quinolin-2-ylthio)acetamide: Lacks the fluorophenyl and pyrrolidine sulfonyl groups.

    N-(4-Methylquinolin-2-yl)acetamide: Lacks the fluorophenyl and pyrrolidine sulfonyl groups.

Uniqueness

N-(4-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22FN3O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H22FN3O3S2/c1-15-12-22(30-14-21(27)24-17-6-4-16(23)5-7-17)25-20-9-8-18(13-19(15)20)31(28,29)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,24,27)

InChI Key

LPMMYCKTVGGNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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